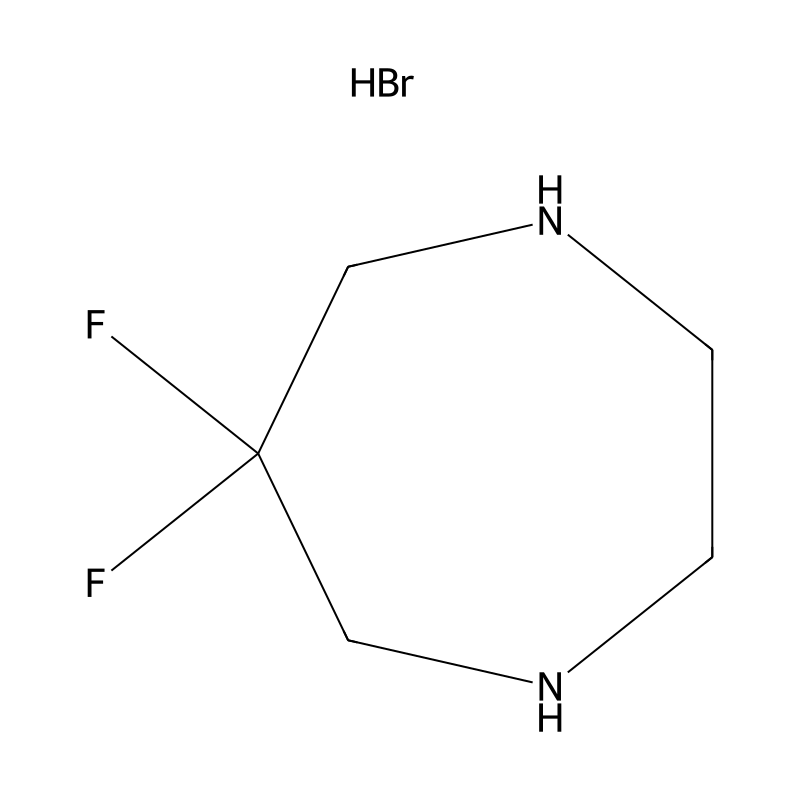

6,6-Difluoro-1,4-diazepane HBr salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

6,6-Difluoro-1,4-diazepane HBr salt is a saturated heterocyclic building block designed for applications in drug discovery and medicinal chemistry. As a gem-difluorinated analog of 1,4-diazepane, its primary function is to serve as a strategic bioisosteric replacement for non-fluorinated scaffolds. The introduction of the C-F bond is a cornerstone strategy in modern medicinal chemistry for rationally modulating key drug-like properties, including basicity (pKa), metabolic stability, and lipophilicity, which are critical determinants of a candidate's pharmacokinetic and pharmacodynamic profile. [REFS-1, REFS-2]

References

- [1] Melnykov, K. P., et al. (2023). gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. ChemRxiv. DOI: 10.26434/chemrxiv-2023-x6c0c

- [2] Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry. 28(19), e202200331. DOI: 10.1002/chem.202200331

Direct substitution of this compound with non-fluorinated 1,4-diazepane or its free base is inadvisable for process-critical applications. The absence of the gem-difluoro group results in a fundamentally different physicochemical profile, most notably a significantly higher basicity (pKa), which can negatively impact cell permeability, target binding, and off-target interactions. [1] Furthermore, procuring the free base instead of the specified HBr salt introduces significant risks in material handling, stability, and purification. The HBr salt form is supplied to ensure a crystalline, stable, and easy-to-handle solid, promoting reproducibility in weighing, solubility, and reaction performance, which is often not achievable with the corresponding free base.

Predictable and Substantial Basicity (pKa) Reduction for ADME/Tox Optimization

The primary differentiator for this compound is the strong electron-withdrawing effect of the gem-difluoro group, which significantly lowers the basicity of the diazepane nitrogens. Studies on analogous gem-difluorinated cyclic amines demonstrate that this modification can decrease the pKa of the corresponding protonated amine by as much as 3.1 units compared to the non-fluorinated parent structure. [1] This effect is a predictable consequence of fluorine's inductive effect and is consistent across various ring sizes. [2]

| Evidence Dimension | Basicity (pKa) of protonated amine |

| Target Compound Data | Significantly lowered pKa relative to parent amine |

| Comparator Or Baseline | Non-fluorinated cyclic amines (pKa drop of up to 3.1 units observed in comparable systems) |

| Quantified Difference | Up to 3.1 pKa units lower |

| Conditions | Acid-base titration measurements on gem-difluorinated cyclic amines versus their non-fluorinated counterparts. [<a href="https://chemrxiv.org/engage/chemrxiv/article-details/64d36e89791c9f56027a41a4" target="_blank">1</a>] |

This allows chemists to rationally tune a lead molecule's ionization state to improve solubility, increase cell membrane permeability, or mitigate basicity-linked toxicities like hERG channel binding.

Engineered Metabolic Resistance via Blockade of C-H Oxidation

The 6-position of the 1,4-diazepane ring is a potential site for oxidative metabolism by cytochrome P450 enzymes. Replacing the C-H bonds with robust C-F bonds effectively blocks this metabolic pathway. Comparative studies on other fluorinated cycloalkanes confirm that gem-difluorination generally does not negatively affect, and can slightly improve, metabolic stability by preventing oxidation at the fluorinated carbon. [1] This makes the 6,6-difluoro moiety a strategic choice for addressing metabolic liabilities.

| Evidence Dimension | Metabolic stability (resistance to oxidation) |

| Target Compound Data | High stability at the C6 position due to C-F bonds |

| Comparator Or Baseline | 1,4-diazepane (susceptible to C-H oxidation at the C6 position) |

| Quantified Difference | Qualitatively improved metabolic stability by blocking a key oxidation site |

| Conditions | In vitro assays with human liver microsomes (HLM) on analogous fluorinated vs. non-fluorinated compounds. [<a href="https://pubmed.ncbi.nlm.nih.gov/35362114/" target="_blank">1</a>] |

Incorporating this building block can directly solve problems of low bioavailability or short in vivo half-life, saving significant time and resources in a drug discovery campaign.

Superior Processability and Handling as a Crystalline HBr Salt

This compound is supplied as a hydrobromide (HBr) salt to ensure optimal physical properties for laboratory and process scale-up. Amine free bases, particularly saturated heterocycles, are frequently oils or low-melting, hygroscopic solids that are difficult to handle, purify, and weigh accurately. The conversion to a crystalline HBr salt provides a stable, free-flowing solid with a defined melting point, which improves dosing accuracy, long-term stability, and dissolution characteristics for consistent reaction performance.

| Evidence Dimension | Physical form and handling properties |

| Target Compound Data | Crystalline, stable, free-flowing solid |

| Comparator Or Baseline | 6,6-Difluoro-1,4-diazepane free base (likely an oil or low-melting solid with poor handling characteristics) |

| Quantified Difference | Not applicable (qualitative improvement in physical state and process suitability) |

| Conditions | Standard principles of pharmaceutical salt selection and process chemistry. |

Procuring the HBr salt de-risks the synthetic process by guaranteeing reliable material form and purity, ensuring reproducible results and simplifying scale-up operations.

Lead Optimization: Mitigating Basicity-Related Liabilities

This compound is the right choice when a lead molecule containing a 1,4-diazepane or similar basic amine exhibits poor oral absorption, unwanted hERG binding, or rapid clearance linked to high basicity. The predictable pKa-lowering effect of the gem-difluoro group allows for precise tuning of the amine's properties to overcome these common development hurdles. [1]

Metabolic Hotspot Blocking: Enhancing In Vivo Half-Life

Ideal for use in drug candidates where the parent, non-fluorinated diazepane scaffold is subject to rapid metabolic degradation via oxidation at the C6 position. By replacing the susceptible CH2 group with a metabolically robust CF2 group, this building block can significantly improve the compound's stability and pharmacokinetic profile. [2]

Preclinical Candidate Synthesis and Scale-Up

The crystalline and stable nature of the HBr salt makes it highly suitable for synthetic campaigns requiring high reproducibility and scalability. Its reliable physical form ensures accurate stoichiometry and consistent performance in reactions, which is critical when preparing multi-gram or kilogram quantities of a drug candidate for advanced testing.

References

- [1] Melnykov, K. P., et al. (2023). gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. ChemRxiv. DOI: 10.26434/chemrxiv-2023-x6c0c

- [2] Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry. 28(19), e202200331. DOI: 10.1002/chem.202200331

Explore Compound Types